An In-depth Technical Guide to the Core Chemical Properties of 2-Methoxy-3-methylpyrazine-d3
An In-depth Technical Guide to the Core Chemical Properties of 2-Methoxy-3-methylpyrazine-d3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of the deuterated aromatic compound 2-Methoxy-3-methylpyrazine-d3. Given the limited availability of specific experimental data for the deuterated variant, this guide leverages data from its non-deuterated analogue, 2-Methoxy-3-methylpyrazine, as a primary reference point. This document is intended to serve as a valuable resource for professionals in research and development who utilize isotopically labeled compounds in their work.
Chemical and Physical Properties
Stable isotope-labeled compounds such as 2-Methoxy-3-methylpyrazine-d3 are crucial tools in various research applications, including as internal standards for quantitative mass spectrometry, for elucidating metabolic pathways, and in mechanistic studies. The substitution of hydrogen with deuterium (B1214612) atoms in the methoxy (B1213986) group results in a minimal alteration of the compound's chemical reactivity and physical properties, while providing a distinct mass shift that is detectable by mass spectrometry.
The physical properties of 2-Methoxy-3-methylpyrazine-d3 are expected to be very similar to its non-deuterated counterpart. The primary difference will be in its molecular weight due to the three deuterium atoms.
Table 1: Physicochemical Properties of 2-Methoxy-3-methylpyrazine and its Deuterated Analog
| Property | 2-Methoxy-3-methylpyrazine | 2-Methoxy-3-methylpyrazine-d3 (Predicted) |
| Molecular Formula | C₆H₈N₂O | C₆H₅D₃N₂O |
| Molecular Weight | 124.14 g/mol [1][2] | 127.16 g/mol |
| Appearance | Colorless to pale yellow liquid[3] | Colorless to pale yellow liquid |
| Boiling Point | 158-159 °C at 760 mmHg | Slightly higher than the non-deuterated form |
| Density | 1.06 g/mL at 25 °C[1][2] | Slightly higher than the non-deuterated form |
| Refractive Index (n20/D) | 1.507[1][2] | Similar to the non-deuterated form |
| Solubility | Soluble in organic solvents | Soluble in organic solvents |
Synthesis and Experimental Protocols
The synthesis of 2-Methoxy-3-methylpyrazine-d3 can be achieved through the methylation of 2-hydroxy-3-methylpyrazine (B25083) with a deuterated methylating agent. A common and effective method involves the use of deuterated iodomethane (B122720) (CD₃I).
Synthesis of 2-Methoxy-3-methylpyrazine-d3
Reaction Scheme:
Caption: Synthetic scheme for 2-Methoxy-3-methylpyrazine-d3.
Detailed Experimental Protocol:
-
Preparation of the Alkoxide: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., argon or nitrogen), dissolve 2-hydroxy-3-methylpyrazine (1.0 eq) in anhydrous tetrahydrofuran (B95107) (THF). Cool the solution to 0 °C in an ice bath.
-
Addition of Base: To the cooled solution, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise. Allow the reaction mixture to stir at 0 °C for 30 minutes and then warm to room temperature for 1 hour, or until the evolution of hydrogen gas ceases.
-
Methylation: Cool the resulting sodium salt suspension back to 0 °C. Add deuterated iodomethane (CD₃I, 1.2 eq) dropwise via a syringe.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Quenching and Extraction: Upon completion, carefully quench the reaction by the slow addition of water at 0 °C. Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate (B1210297) (3 x 50 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (2 x 30 mL). Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of hexane (B92381) and ethyl acetate) to afford the pure 2-Methoxy-3-methylpyrazine-d3.
Analytical Characterization
The identity and purity of the synthesized 2-Methoxy-3-methylpyrazine-d3 are typically confirmed using a combination of nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to be very similar to that of the non-deuterated compound, with the key difference being the absence of the singlet corresponding to the methoxy protons (OCH₃) at approximately 4.0 ppm. The signals for the pyrazine (B50134) ring protons and the methyl group on the ring should remain.
-
¹³C NMR: The carbon NMR spectrum will also be similar to the non-deuterated analog. The carbon of the deuterated methoxy group (CD₃) will exhibit a characteristic multiplet due to coupling with deuterium (a triplet of triplets in the 1:1:1 pattern for a CD₃ group) and will be shifted slightly upfield.
-
²H NMR (Deuterium NMR): A deuterium NMR spectrum would show a singlet corresponding to the deuterium atoms of the methoxy group.
Mass Spectrometry (MS)
Mass spectrometry is a definitive technique to confirm the incorporation of deuterium.
-
Electron Ionization (EI-MS): The mass spectrum of 2-Methoxy-3-methylpyrazine-d3 will show a molecular ion (M⁺) peak at m/z 127, which is 3 mass units higher than the non-deuterated compound (m/z 124). The fragmentation pattern is expected to be similar to the non-deuterated analog, with key fragments showing a +3 Da shift if they retain the deuterated methoxy group.
Table 2: Expected Mass Spectral Data
| Compound | Molecular Ion (M⁺) | Key Fragment Ions (m/z) |
| 2-Methoxy-3-methylpyrazine | 124[4] | 109, 96, 81, 53 |
| 2-Methoxy-3-methylpyrazine-d3 | 127 | 112, 96, 81, 53 |
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis Workflow
GC-MS is the standard method for the analysis and quantification of volatile pyrazine compounds. The use of 2-Methoxy-3-methylpyrazine-d3 as an internal standard in stable isotope dilution analysis (SIDA) allows for highly accurate and precise quantification of its non-deuterated counterpart in complex matrices.
Caption: Workflow for quantitative analysis using GC-MS.
Biological Activity and Metabolism
Generally, alkylpyrazines undergo metabolic transformations primarily through two pathways:
-
Oxidation of the side-chain: The methyl group on the pyrazine ring can be oxidized to a carboxylic acid.
-
Ring hydroxylation: The pyrazine ring itself can be hydroxylated.
Following these initial metabolic steps, the resulting metabolites are often conjugated with glucuronic acid or sulfate to increase their water solubility and facilitate their excretion from the body. The substitution with deuterium in the methoxy group is not expected to significantly alter these primary metabolic routes for the pyrazine core, although it may subtly influence the rate of metabolism if O-demethylation were a significant pathway.
Caption: General metabolic pathway for pyrazine derivatives.
Conclusion
2-Methoxy-3-methylpyrazine-d3 is a valuable tool for researchers in various scientific disciplines. While specific experimental data for this deuterated compound is limited, its chemical and physical properties can be reasonably inferred from its non-deuterated analog. The synthetic and analytical protocols outlined in this guide provide a solid foundation for its preparation and characterization. As the use of stable isotope-labeled standards continues to grow in importance, a thorough understanding of the properties of compounds like 2-Methoxy-3-methylpyrazine-d3 is essential for the advancement of research and development in the fields of analytical chemistry, drug metabolism, and flavor science.
